molecular formula C39H36N2O4 B13831433 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid

Cat. No.: B13831433
M. Wt: 596.7 g/mol
InChI Key: SELQMAIKQPCTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is known for its role as a protecting group in the synthesis of peptides, which are essential in various biological and chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid typically involves multiple steps. One common method includes the reaction of 9H-fluorene with methoxycarbonyl chloride to form 9-methoxycarbonylfluorene. This intermediate is then reacted with tritylamine and pentanoic acid under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis machines and high-throughput screening methods are common to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid exerts its effects involves the protection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl group acts as a temporary protecting group that can be removed under specific conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid apart is its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide synthesis where multiple protecting groups are required .

Properties

Molecular Formula

C39H36N2O4

Molecular Weight

596.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid

InChI

InChI=1S/C39H36N2O4/c42-37(43)36(41-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-40-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36,40H,14,25-27H2,(H,41,44)(H,42,43)

InChI Key

SELQMAIKQPCTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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